1-Fluoro-2-iodo-3-(methoxymethoxy)-5-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-2-iodo-3-(methoxymethoxy)-5-methylbenzene is an organic compound with the molecular formula C9H10FIO2 It is a substituted benzene derivative, characterized by the presence of fluorine, iodine, and methoxymethoxy groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-2-iodo-3-(methoxymethoxy)-5-methylbenzene typically involves multi-step organic reactions. One common method includes the iodination of a fluorinated benzene derivative followed by the introduction of the methoxymethoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Fluoro-2-iodo-3-(methoxymethoxy)-5-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form different oxygen-containing functional groups.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the methoxymethoxy group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are often used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes, ketones, or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-2-iodo-3-(methoxymethoxy)-5-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the manufacture of advanced materials.
Wirkmechanismus
The mechanism by which 1-Fluoro-2-iodo-3-(methoxymethoxy)-5-methylbenzene exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity or function. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, making it a useful tool in molecular biology and medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Fluoro-2-iodo-3-(methoxymethoxy)-4-methylbenzene
- 1-Fluoro-2-iodo-3-methylbenzene
- 3-Fluoro-2-iodoanisole
Uniqueness
1-Fluoro-2-iodo-3-(methoxymethoxy)-5-methylbenzene is unique due to the specific arrangement of its substituents. The combination of fluorine, iodine, and methoxymethoxy groups imparts distinct chemical properties, such as reactivity and stability, which differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H10FIO2 |
---|---|
Molekulargewicht |
296.08 g/mol |
IUPAC-Name |
1-fluoro-2-iodo-3-(methoxymethoxy)-5-methylbenzene |
InChI |
InChI=1S/C9H10FIO2/c1-6-3-7(10)9(11)8(4-6)13-5-12-2/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
KRZKEDSWTVLJCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)F)I)OCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.